molecular formula C25H22ClN3O3S B12028802 N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12028802
M. Wt: 480.0 g/mol
InChI Key: WZZBJVUDBRWZCD-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CAS: 477318-90-4) is a quinazolinone-derived acetamide featuring a sulfanyl linker, a 4-methoxyphenyl substituent, and a 2-chloro-4,6-dimethylphenyl acetamide group. Its molecular formula is C₂₆H₂₄ClN₃O₃S (MW: 494.0) . Its structural complexity arises from the quinazolinone core, which is known for diverse biological interactions .

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-15-12-16(2)23(20(26)13-15)28-22(30)14-33-25-27-21-7-5-4-6-19(21)24(31)29(25)17-8-10-18(32-3)11-9-17/h4-13H,14H2,1-3H3,(H,28,30)

InChI Key

WZZBJVUDBRWZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications

Compound Name Substituents (Quinazolinone Position 3) Acetamide Group Molecular Formula Molecular Weight Key References
Target Compound 4-Methoxyphenyl N-(2-chloro-4,6-dimethylphenyl) C₂₆H₂₄ClN₃O₃S 494.0
Analog 1 (CAS: 477318-90-4 variant) 4-Ethoxyphenyl N-(2-chloro-4,6-dimethylphenyl) C₂₇H₂₆ClN₃O₃S 508.0
Analog 2 (CAS: 763114-31-4) 4-Chlorophenyl N-(2,4,6-trimethylphenyl) C₂₅H₂₂ClN₃O₂S 464.0
Analog 3 (CAS: 477329-16-1) 4-Chlorophenyl N-(4-sulfamoylphenyl) C₂₂H₁₇ClN₄O₄S₂ 501.0
Key Observations:
  • Ethoxy vs. Methoxy Groups: Analog 1 replaces the 4-methoxy group with 4-ethoxy, increasing lipophilicity (MW: 508.0 vs.
  • Chlorophenyl vs. Methoxyphenyl : Analog 2 and 3 substitute 4-methoxyphenyl with 4-chlorophenyl, enhancing electron-withdrawing effects, which may influence receptor binding or oxidative stability .

Functional Group Impact on Bioactivity

  • Chloro Substituents (e.g., Analog 2): Increase electrophilicity and may enhance antimicrobial or anticancer activity through DNA intercalation .
  • Sulfamoylphenyl (Analog 3): Likely improves water solubility and targets sulfonamide-sensitive enzymes, suggesting applications in diuretic or antibacterial therapies .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 494.0 508.0 464.0 501.0
LogP (Predicted) ~3.5 ~4.0 ~3.8 ~2.7
Hydrogen Bond Acceptors 6 6 4 8
Key Functional Groups Methoxy, Chloro Ethoxy, Chloro Chloro, Trimethylphenyl Chloro, Sulfamoyl
Notes:
  • Hydrogen Bonding : Analog 3’s sulfamoyl group contributes to higher polarity (LogP ~2.7), favoring aqueous solubility .

Pharmacological Potential

  • CNS Applications : The methoxy group in the target compound may enhance blood-brain barrier penetration, making it a candidate for anticonvulsant or neuroprotective agents .
  • Anticancer Activity: Quinazolinone derivatives are known EGFR inhibitors; chloro and methoxy substituents could modulate kinase selectivity .

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